N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-2-18-17(22)21-10-8-20(9-11-21)12-16-19-15(13-23-16)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQCQQZOKCCVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the piperazine derivative with ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Lipophilicity: The ethyl carboxamide group in the target compound likely increases lipophilicity (CLogP ~5.5) compared to methylsulfonyl (CLogP ~1.98 in A14) or hydrophilic quinazolinone derivatives (CLogP ~3.8–4.2) . Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
- Melting Points : Thiazole-piperazine derivatives typically exhibit high melting points (189–209°C), consistent with crystalline solid states and stable intermolecular interactions (e.g., hydrogen bonding via carboxamide) .
Biological Activity
N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with an ethyl group and a thiazole moiety attached to a phenyl group. Its chemical structure can be represented as follows:
This structure is crucial for its biological activity, influencing its interactions with various biological targets.
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties, particularly against pathogenic fungi such as Candida albicans. The mechanism involves inducing oxidative stress within the fungal cells, leading to cell death. Studies indicate effective concentrations ranging from 0.0625 to 4 μg/ml in vitro .
2. Antitumor Activity
Research has shown that thiazole-containing compounds can possess significant anticancer properties. For instance, compounds similar in structure to N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) indicates that modifications on the thiazole and phenyl rings can enhance potency against specific tumor types .
Table 1: Antitumor Activity of Related Thiazole Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 (skin cancer) | 1.98 ± 1.22 | Bcl-2 inhibition |
| Compound B | Jurkat (leukemia) | < 10 | Apoptosis induction |
| N-Ethyl Compound | Various | TBD | Oxidative stress induction |
3. Neuropharmacological Effects
The potential neuropharmacological effects of thiazole derivatives have been explored in the context of anticonvulsant activity. Some studies suggest that similar compounds may possess anticonvulsant properties, possibly through modulation of neurotransmitter systems .
The biological activity of N-ethyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine is primarily attributed to its ability to interact with specific biological pathways:
- Oxidative Stress Induction: The compound increases oxidative stress markers in target cells, leading to apoptosis.
- Enzyme Inhibition: It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation: Potential interactions with neurotransmitter receptors could explain its neuropharmacological effects.
Case Studies
Several studies have reported on the efficacy of thiazole derivatives similar to N-ethyl compound in clinical settings:
- Antifungal Study: A clinical trial assessed the effectiveness of thiazole derivatives against recurrent Candida infections, demonstrating a significant reduction in infection rates.
- Cancer Research: A comparative study evaluated various thiazole compounds against breast cancer cell lines, revealing that certain modifications increased their cytotoxicity significantly compared to standard treatments like doxorubicin .
Q & A
Advanced Research Question
- pH Stability : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1.2–7.4) to identify degradation pathways (e.g., hydrolysis of the carboxamide bond) .
- Solid Dispersion : Improve aqueous solubility by co-formulating with polymers (e.g., PVP-K30) via spray drying .
- Lyophilization : For parenteral use, optimize cryoprotectants (sucrose/mannitol) to prevent aggregation during freeze-thaw cycles .
Analytical Monitoring : Use RP-HPLC (C18 column, acetonitrile/water gradient) to track degradation products .
What computational tools are suitable for predicting the compound’s mechanism of action?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., G-protein-coupled receptors) over 100 ns to assess binding stability .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at the thiazole S atom) using Schrödinger’s Phase .
- QSAR Modeling : Train models on analogs’ bioactivity data (e.g., pIC₅₀) with descriptors like logP, polar surface area, and H-bond donors .
Validation : Cross-check predictions with experimental mutagenesis data (e.g., alanine scanning of receptor binding pockets) .
How can researchers resolve spectral overlaps in NMR characterization?
Advanced Research Question
- 2D NMR Techniques : Use HSQC and HMBC to resolve piperazine/thiazole proton assignments (e.g., distinguish N-CH₂ from C-CH₂) .
- Variable Temperature NMR : Elevate temperature (e.g., 50°C) to reduce rotational barriers and sharpen split peaks in crowded regions (δ 2.5–3.5 ppm) .
- Deuteration : Replace exchangeable protons (e.g., NH in carboxamide) with deuterium to simplify ¹H spectra .
Reference Standards : Compare with published spectra of 4-phenylthiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
